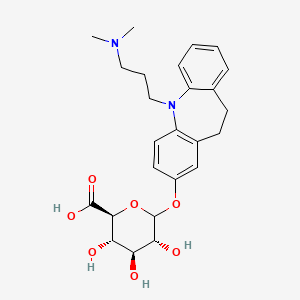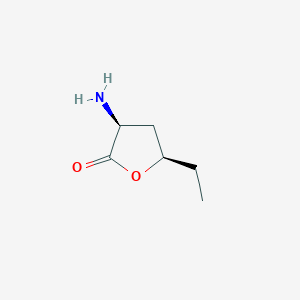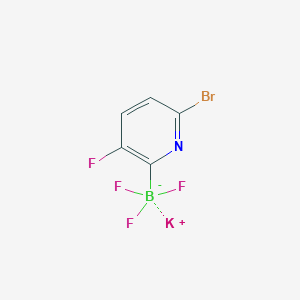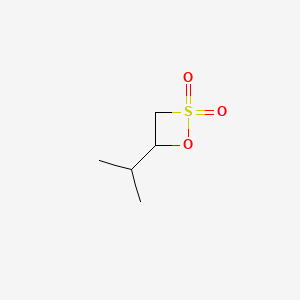
Ethyl 3-cyano-2-hydroxyisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-cyano-2-hydroxyisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a cyano group, a hydroxy group, and an ethyl ester group attached to the isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyano-2-hydroxyisonicotinate typically involves the reaction of ethyl cyanoacetate with isonicotinic acid or its derivatives. One common method is the condensation reaction between ethyl cyanoacetate and isonicotinic acid in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-2-hydroxyisonicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ethyl 3-cyano-2-oxoisonicotinate.
Reduction: Formation of ethyl 3-amino-2-hydroxyisonicotinate.
Substitution: Formation of ethyl 3-cyano-2-alkoxyisonicotinate or ethyl 3-cyano-2-aminoisonicotinate.
Scientific Research Applications
Ethyl 3-cyano-2-hydroxyisonicotinate has diverse applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-cyano-2-hydroxyisonicotinate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing binding affinity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Ethyl 3-cyano-2-hydroxyisonicotinate can be compared with other similar compounds, such as:
Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate: Similar structure but with a methyl group at the 6-position, which may alter its reactivity and biological activity.
This compound derivatives: Various derivatives with different substituents on the isonicotinic acid core, which can modulate their chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo diverse reactions and interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
ethyl 3-cyano-2-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-2-14-9(13)6-3-4-11-8(12)7(6)5-10/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
VKNPSXLHUFALKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















